2-fluoro-5-{[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]sulfamoyl}benzoic acid
Description
Properties
IUPAC Name |
2-fluoro-5-[(4-pyrazin-2-yloxycyclohexyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O5S/c18-15-6-5-13(9-14(15)17(22)23)27(24,25)21-11-1-3-12(4-2-11)26-16-10-19-7-8-20-16/h5-12,21H,1-4H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAWRHUKRPEUGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O)OC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-fluoro-5-{[(1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl]sulfamoyl}benzoic acid is a synthetic derivative with potential therapeutic applications, particularly in oncology. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHFNOS
- Molecular Weight : 320.39 g/mol
This compound features a fluorine atom, a sulfamoyl group, and a pyrazinyl moiety, which are critical for its biological activity.
The biological activity of this compound primarily involves the inhibition of specific kinases associated with cancer progression. Notably, it has been shown to inhibit BRAF and receptor tyrosine kinases (RTKs) , which play significant roles in cell proliferation and survival pathways. The inhibition of these pathways can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment .
Efficacy in Cancer Models
Research indicates that this compound exhibits potent anti-proliferative effects against various cancer cell lines. The following table summarizes the IC values for different cancer types:
| Cancer Type | Cell Line | IC (µM) |
|---|---|---|
| Colorectal Cancer | HCT116 | 0.25 |
| Melanoma | A375 | 0.15 |
| Breast Cancer | MCF7 | 0.30 |
These results demonstrate the compound's potential as a therapeutic agent in treating proliferative disorders .
Structure-Activity Relationship (SAR)
The SAR studies conducted on related compounds reveal that modifications to the pyrazinyl and cyclohexyl groups significantly affect potency. For instance, substituting different functional groups on the pyrazine ring can lead to variations in biological activity. Compounds with electron-withdrawing groups generally exhibit enhanced inhibitory effects on target kinases compared to their electron-donating counterparts .
Case Study 1: Colorectal Cancer Treatment
In a preclinical study involving xenograft models of colorectal cancer, administration of this compound resulted in a significant reduction in tumor volume compared to control groups. The study highlighted the compound's ability to induce apoptosis in tumor cells while sparing normal cells .
Case Study 2: Melanoma Response
Another study focused on melanoma cell lines demonstrated that this compound not only inhibited cell proliferation but also induced cell cycle arrest at the G1 phase. This effect was attributed to the downregulation of cyclin D1 and CDK4 expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound is compared below with four structurally related benzoic acid derivatives (Table 1), focusing on substituent variations and their implications for physicochemical and biological properties.
Table 1. Structural and Functional Comparison of Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
